molecular formula C17H25NO5 B12283293 3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid

3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid

Cat. No.: B12283293
M. Wt: 323.4 g/mol
InChI Key: IWXCMECHTAJTRX-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a 4-ethoxyphenyl substituent on the β-carbon of the butyric acid backbone. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its ethoxy group at the para position of the phenyl ring enhances lipophilicity and modulates electronic properties, influencing reactivity and binding interactions in downstream applications .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H25NO5/c1-5-22-14-8-6-12(7-9-14)10-13(11-15(19)20)18-16(21)23-17(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

IWXCMECHTAJTRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the ethoxyphenyl group or the butyric acid backbone.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
3-(Boc-amino)-4-(4-ethoxyphenyl)butyric acid serves as an intermediate in synthesizing pharmaceuticals. Its structural characteristics allow it to be involved in the development of compounds targeting cardiovascular diseases and neurological disorders. The compound's ability to modulate peptide levels positions it as a potential neutral endopeptidase inhibitor, which can influence cardiovascular functions .

Case Study:

  • Study on Cardiovascular Agents: Research has demonstrated that derivatives of this compound exhibit promising activity against cardiovascular targets, highlighting its potential as a lead compound for drug development.

Peptide Synthesis

The Boc protecting group is crucial in peptide synthesis, allowing for selective reactions while preventing unwanted side reactions. This functionality enhances the yield and purity of synthesized peptides.

Applications:

  • Used extensively in the synthesis of hybrid peptides and aza-analogues, which are essential for developing new therapeutic agents .

Data Table: Peptide Synthesis Applications

Application TypeDescription
Hybrid PeptidesIntegration into complex peptide structures to enhance biological activity.
Aza-AnaloguesSynthesis of nitrogen-containing analogues for improved pharmacological properties.

Biochemical Research

In biochemical studies, this compound is utilized to explore amino acid interactions and their effects on protein folding and function. This research is vital for understanding various biological processes.

Research Focus:

  • Investigating the role of this compound in modulating protein interactions can provide insights into disease mechanisms and potential therapeutic interventions .

Material Science

The compound can be incorporated into polymers to modify their properties, making it valuable in creating advanced materials with specific characteristics. This application is particularly relevant in developing materials with enhanced mechanical or thermal properties.

Analytical Chemistry

This compound is employed in various analytical techniques to identify and quantify amino acids in complex mixtures, aiding quality control and research applications.

Applications:

  • Used in chromatographic methods for amino acid analysis, contributing to both academic research and industrial applications .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Donating Groups (Ethoxy, Methoxy): The ethoxy group in this compound stabilizes the aromatic ring via resonance, reducing electrophilic substitution rates compared to electron-withdrawing analogs like the trifluoromethyl derivative . This property is advantageous in reactions requiring controlled aromatic reactivity.
  • Electron-Withdrawing Groups (Cl, Br, CF₃):
    Chloro and bromo substituents increase electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group (CF₃) drastically lowers electron density, enhancing resistance to oxidative degradation in vivo .

Solubility and Lipophilicity

  • Ethoxy and methoxy derivatives exhibit higher solubility in polar solvents (e.g., DMSO, ethanol) due to their oxygen-containing substituents.
  • Bromo and trifluoromethyl analogs are more lipophilic, favoring membrane permeability in drug delivery applications .

Biological Activity

3-(Boc-amino)-4-(4-ethoxyphenyl)butyric acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, a butyric acid backbone, and an ethoxyphenyl substitution at the fourth position. The molecular formula is C16H23NO3C_{16}H_{23}NO_3.

Property Value
Molecular FormulaC16H23NO3C_{16}H_{23}NO_3
Molecular Weight291.37 g/mol
SolubilitySlightly soluble in water
StabilityStable under recommended storage conditions

Research indicates that this compound acts as a neutral endopeptidase inhibitor , which plays a crucial role in modulating peptide levels within the body. This action can influence various physiological processes, particularly in cardiovascular functions, by altering the metabolism of bioactive peptides.

Pharmacological Studies

  • Endopeptidase Inhibition : Studies have demonstrated that this compound can inhibit neutral endopeptidases, which are involved in the breakdown of peptides such as bradykinin and angiotensin II. This inhibition can lead to increased levels of these peptides, potentially enhancing their physiological effects.
  • Potential Therapeutic Applications : Given its mechanism, this compound may be explored as a therapeutic agent for conditions related to peptide dysregulation, such as hypertension or heart failure. Its ability to modulate peptide levels suggests it could be beneficial in managing these conditions .

Synthesis

The synthesis of this compound typically involves several steps that utilize organic solvents and base catalysts to achieve high yields and purity. Various synthetic routes have been reported, emphasizing the importance of protecting groups in peptide synthesis.

Synthetic Route Yield (%) Purity (%)
Route A81.792.66
Route B80.6876.95

These methods highlight the efficiency of using Boc protection in synthesizing derivatives with enhanced biological activity .

Study on Cardiovascular Effects

A notable study investigated the cardiovascular effects of compounds similar to this compound, demonstrating that endopeptidase inhibitors can significantly lower blood pressure in hypertensive models by increasing bradykinin levels . This finding supports the hypothesis that such compounds could serve as effective antihypertensive agents.

Research on Peptide Stability

Another research effort focused on the stability of β3-amino acids in biological systems. The study concluded that compounds like this compound exhibit enhanced stability against enzymatic degradation compared to their α-amino counterparts, making them suitable candidates for drug development .

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